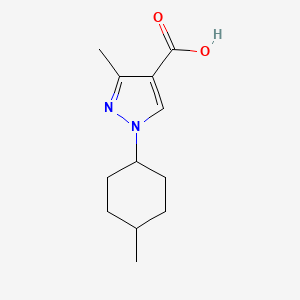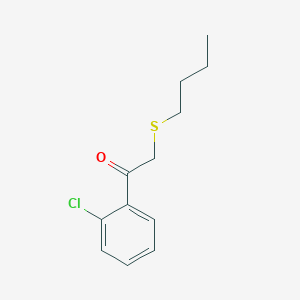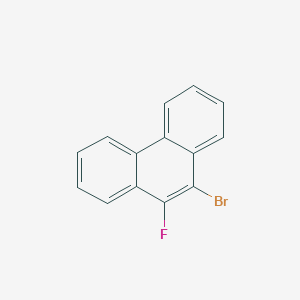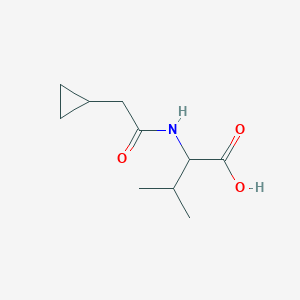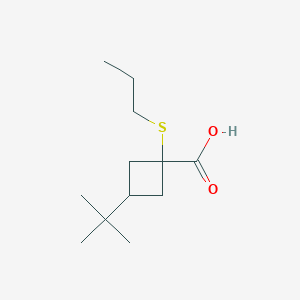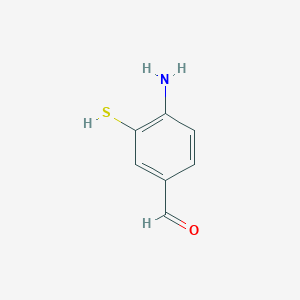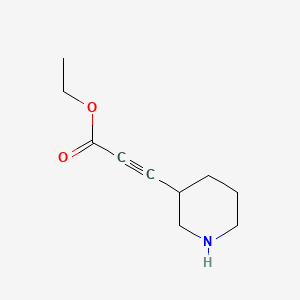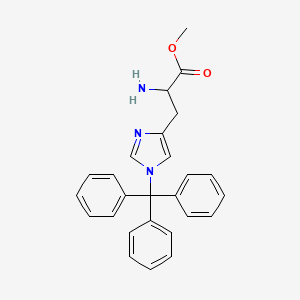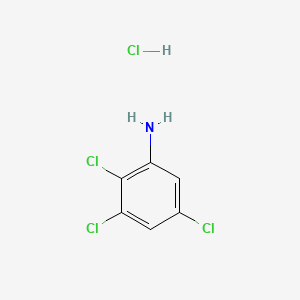
2,3,5-Trichloroanilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloroanilinehydrochloride is a chemical compound with the molecular formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloroanilinehydrochloride typically involves the chlorination of aniline. One common method includes the following steps:
Chlorination of Aniline: Aniline is dissolved in a solvent such as glacial acetic acid or alcohol.
Formation of 2,3,5-Trichloroaniline: The chlorinated product is then treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where aniline and chlorine gas are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloroanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of partially dechlorinated anilines.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloroanilinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloroanilinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with similar properties but different chlorine substitution pattern.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, such as 2,4-Dichloroaniline and 2,6-Dichloroaniline.
Uniqueness
2,3,5-Trichloroanilinehydrochloride is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C6H5Cl4N |
|---|---|
Molekulargewicht |
232.9 g/mol |
IUPAC-Name |
2,3,5-trichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H |
InChI-Schlüssel |
PNOTXTMQNOKTPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


